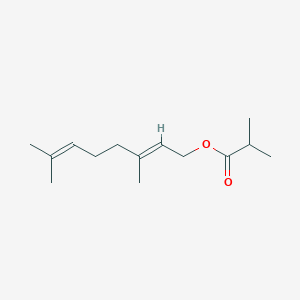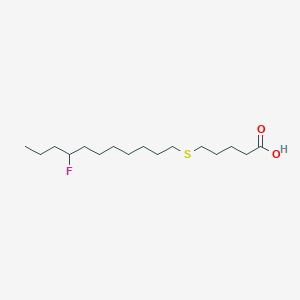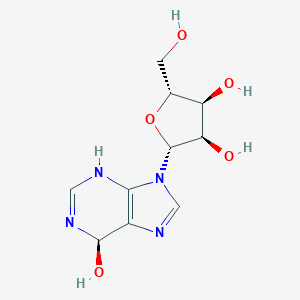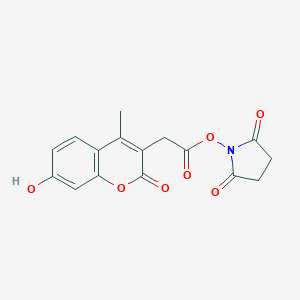
2,5-dioxopyrrolidin-1-yl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate
Descripción general
Descripción
The compound "2,5-dioxopyrrolidin-1-yl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate" is a multifunctional molecule that incorporates elements of pyrrolidine and chromene structures. These types of compounds are of interest due to their potential biological activities and their use in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related compounds has been explored in various studies. For instance, a novel methodology for the preparation of 3-aryl-5-(2-hydroxybenzoyl)pyridin-2(1H)-ones was developed through the re-cyclization of N-(oxopyranochromenyl)acetamides, which are structurally related to the compound . This process involved the use of EtONa and yielded the desired products in good yields (80–95%). The initial acetates were prepared by cyclocondensation from 3-formylchromones and acetic acids, followed by reaction with AcNH2 catalyzed by pTsOH to obtain acetamides .
Molecular Structure Analysis
The molecular structure of compounds similar to "2,5-dioxopyrrolidin-1-yl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate" has been characterized in some studies. For example, the crystal structure of 1-benzyl-2-hydroxy-5-oxopyrrolidin-3-yl acetate revealed that the oxopyrrolidin-3-yl ring adopts an envelope conformation, with various groups such as the acetate and phenyl groups inclined at specific dihedral angles, indicating a twisted conformation in the molecule .
Chemical Reactions Analysis
Chemical reactions involving similar structures have been reported. For instance, the synthesis of chromene substituted isoxazolo[4,5-b]pyridine-N-oxides was achieved by reacting 3,5-dimethyl-4-nitroisoxazole with substituted 3-acetyl-2-oxo-2H-3-chromenes in the presence of piperidine . This reaction was efficient and general, leading to various substituted chromene derivatives. Additionally, the deoxygenation of pyridine-N-oxides to corresponding pyridines was performed using PC13 .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied to some extent. For example, the antimycobacterial activity and acid dissociation constants of polyfunctionalized 3-[2-(pyrrolidin-1-yl)thiazole-5-carbonyl]-2H-chromen-2-one derivatives were determined . These compounds exhibited antimycobacterial activity against the M. tuberculosis H37Rv strain and their acid dissociation constants were calculated using potentiometric titration methods .
Aplicaciones Científicas De Investigación
1. Anticonvulsant Research
- Application Summary: This compound has been used in the search for new anticonvulsants. A series of original hybrid pyrrolidine-2,5-dione derivatives, including this compound, were discovered to have potent anticonvulsant properties .
- Methods of Application: The compound was synthesized and tested in animal seizure models, namely, the maximal electroshock (MES) test and the psychomotor 6 Hz (32 mA) seizure model in mice .
- Results: The compound demonstrated potent anticonvulsant activity and a favorable safety profile. It was also effective in various pain models, including the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin (OXPT)-induced neuropathic pain model in mice .
2. Antimicrobial and Antioxidant Research
- Application Summary: The compound has been used in the study of antimicrobial and antioxidant activities .
- Methods of Application: The compound was synthesized and its antimicrobial activities were tested against Bacillus subtilis (gram+ive) and Escherichia coli (gram–ive bacteria). Its antioxidant activity was also evaluated .
- Results: The compound showed enhanced antimicrobial activities and significant antioxidant activity .
Safety And Hazards
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO7/c1-8-10-3-2-9(18)6-12(10)23-16(22)11(8)7-15(21)24-17-13(19)4-5-14(17)20/h2-3,6,18H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODLZKHEKKGCBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)ON3C(=O)CCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10242494 | |
| Record name | 7-Hydroxycoumarin-3-acetic acid N-hydroxysuccinimidyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10242494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dioxopyrrolidin-1-yl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate | |
CAS RN |
96735-88-5 | |
| Record name | 2,5-Dioxo-1-pyrrolidinyl 7-hydroxy-4-methyl-2-oxo-2H-1-benzopyran-3-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96735-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Hydroxycoumarin-3-acetic acid N-hydroxysuccinimidyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096735885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Hydroxycoumarin-3-acetic acid N-hydroxysuccinimidyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10242494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B149017.png)
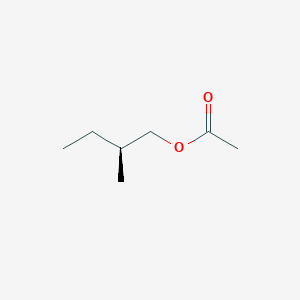

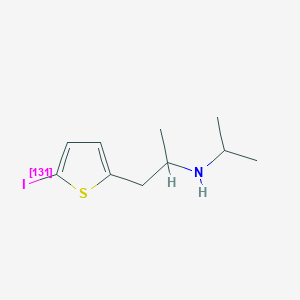
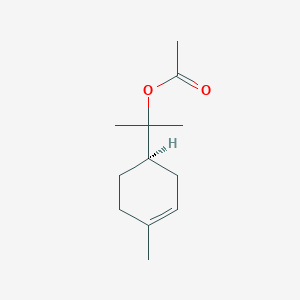
![2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-yl acetate](/img/structure/B149026.png)
![Methyl 3-[(4R,5S,6R,9R,10R)-9-methyl-4-prop-1-en-2-yl-5-tetracyclo[7.2.1.01,6.08,10]dodecanyl]propanoate](/img/structure/B149029.png)



![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B149044.png)
